

Reducing the glass transition temperature of PLLA with diethylene glycol adipate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethylene glycol adipate*

Cat. No.: *B1329770*

[Get Quote](#)

Technical Support Center: PLLA Plasticization with Diethylene Glycol Adipate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on reducing the glass transition temperature (Tg) of Poly(L-lactic acid) (PLLA) using **diethylene glycol adipate** (DEGA) as a plasticizer.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of adding **diethylene glycol adipate** (DEGA) to PLLA?

A1: The primary effect of adding DEGA to PLLA is the plasticization of the PLLA matrix. This results in a significant decrease in the glass transition temperature (Tg), making the material less brittle and more flexible at room temperature. The incorporation of DEGA increases the mobility of the PLLA polymer chains.

Q2: Is DEGA miscible with PLLA?

A2: DEGA and similar low molecular weight adipate esters are generally considered to be miscible with PLLA, especially at lower concentrations.^[1] However, at higher concentrations, phase separation can occur, which may affect the material's properties and transparency. The

miscibility is influenced by factors such as the molecular weight of both the PLLA and the plasticizer, as well as the processing conditions.

Q3: How does the concentration of DEGA affect the thermal properties of PLLA?

A3: Increasing the concentration of DEGA in PLLA blends leads to a progressive decrease in the glass transition temperature (T_g). It can also influence the cold crystallization temperature (T_{cc}) and the melting temperature (T_m) of PLLA, generally shifting them to lower temperatures.

Q4: What impact does DEGA have on the mechanical properties of PLLA?

A4: The addition of DEGA typically leads to a decrease in tensile strength and Young's modulus, making the material less stiff. Conversely, the elongation at break is significantly increased, indicating enhanced flexibility and toughness.[\[1\]](#)

Q5: What are the common methods for preparing PLLA/DEGA blends?

A5: The two most common methods for preparing PLLA/DEGA blends are solvent casting and melt blending. Solvent casting involves dissolving both PLLA and DEGA in a common solvent, followed by casting and solvent evaporation. Melt blending involves mixing the two components in a molten state using equipment like a twin-screw extruder.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the preparation and characterization of PLLA/DEGA blends.

Issue	Possible Cause(s)	Troubleshooting Steps
Inconsistent Tg values in DSC measurements	<ul style="list-style-type: none">- Inhomogeneous mixing of PLLA and DEGA.- Residual solvent from solvent casting.- Variations in the thermal history of the samples.	<ul style="list-style-type: none">- Ensure thorough mixing during blend preparation. For melt blending, optimize mixing time and screw speed. For solvent casting, ensure complete dissolution and uniform stirring.- Dry the samples thoroughly under vacuum to remove any residual solvent.- Standardize the thermal history of all samples before DSC analysis by performing a controlled heating and cooling cycle.
Phase separation or cloudy appearance of the blend	<ul style="list-style-type: none">- Poor miscibility at the chosen DEGA concentration.- Incompatible molecular weights of PLLA and DEGA.- Rapid cooling during processing.	<ul style="list-style-type: none">- Reduce the concentration of DEGA.- Consider using a compatibilizer.- Use a slower cooling rate after melt blending to allow for better molecular arrangement.
Brittle fracture despite the addition of plasticizer	<ul style="list-style-type: none">- Insufficient plasticizer concentration.- Degradation of PLLA or DEGA during processing.- Phase separation leading to plasticizer-poor domains.	<ul style="list-style-type: none">- Increase the concentration of DEGA, monitoring for signs of phase separation.- Lower the processing temperature and/or reduce the processing time during melt blending to minimize thermal degradation.- Verify the miscibility of the blend at the chosen concentration using techniques like DSC (single Tg) or microscopy.
Pellet agglomeration during extrusion	<ul style="list-style-type: none">- Low Tg of the blend causing stickiness at the extruder inlet.	<ul style="list-style-type: none">- Ensure proper drying of the pellets before extrusion.

Difficulty in processing (e.g.,
die swell, melt fracture)

- Significant change in melt
viscosity due to plasticization.

Consider using an anti-tacking
agent or cooling the feeding
zone of the extruder.

- Adjust the processing
parameters such as
temperature, pressure, and
extrusion speed to
accommodate the altered
rheological properties of the
blend.

Data Presentation

The following tables summarize the expected trends in the thermal and mechanical properties of PLLA when plasticized with adipate esters. Note that the data is compiled from studies on PLLA blended with polyethylene adipate (PEAd) and other similar plasticizers, as a comprehensive dataset for various concentrations of DEGA is not readily available in a single source. The trends are expected to be similar for DEGA.

Table 1: Thermal Properties of PLLA Plasticized with Adipate Esters

Plasticizer Content (wt%)	Glass Transition Temperature (Tg) (°C)	Cold Crystallization Temperature (Tcc) (°C)	Melting Temperature (Tm) (°C)	Reference
0 (Neat PLLA)	~58 - 60	~117	~157	[2]
10 (PLLA-co-PEAd)	~43	-	-	[2]
25 (PLLA-co-PEAd)	~26	-	-	[2]
30 (PDEGA)	Significantly Reduced	Reduced	Reduced	[1]
50 (PDEGA)	Significantly Reduced	Reduced	Reduced	[1]

Table 2: Mechanical Properties of PLLA Plasticized with Adipate Esters

Plasticizer Content (wt%)	Tensile Strength (MPa)	Young's Modulus (GPa)	Elongation at Break (%)	Reference
0 (Neat PLLA)	~50 - 70	~2.5 - 3.5	< 10	[3]
20 (PBAT/PLA Blend)	~54.7	~3.4	-	[4]
30 (PDEGA)	Decreased	Decreased	Significantly Increased	[1]
50 (PDEGA)	Decreased	Decreased	Significantly Increased	[1]

Experimental Protocols

Preparation of PLLA/DEGA Blends by Solvent Casting

This protocol describes the preparation of PLLA/DEGA films with varying plasticizer concentrations.

Materials:

- Poly(L-lactic acid) (PLLA) pellets or powder
- **Diethylene glycol adipate** (DEGA)
- Chloroform or Dichloromethane (DCM) (analytical grade)
- Glass petri dishes
- Magnetic stirrer and stir bars
- Vacuum oven

Procedure:

- Drying: Dry the PLLA pellets/powder in a vacuum oven at 60-80°C for at least 4 hours to remove any moisture.
- Dissolution:
 - Prepare individual solutions of PLLA in the chosen solvent (e.g., 5% w/v). Stir using a magnetic stirrer at room temperature until the PLLA is completely dissolved.
 - In separate vials, weigh the required amount of DEGA corresponding to the desired weight percentages (e.g., 5%, 10%, 15%, 20% w/w with respect to PLLA).
- Blending:
 - Add the weighed DEGA to the PLLA solution.
 - Stir the mixture for several hours at room temperature to ensure homogeneous mixing.
- Casting:
 - Pour the PLLA/DEGA solution into a clean, dry glass petri dish.

- Cover the petri dish with a lid slightly ajar or with perforated aluminum foil to allow for slow solvent evaporation in a fume hood. This helps to prevent the formation of pores and results in a more uniform film.
- Drying:
 - Allow the solvent to evaporate at room temperature for 24-48 hours.
 - Once a solid film is formed, transfer the petri dish to a vacuum oven.
 - Dry the film at a temperature below the Tg of the blend (e.g., 40°C) for at least 24 hours to remove any residual solvent.
- Film Removal: Carefully peel the dried film from the petri dish.

Characterization by Differential Scanning Calorimetry (DSC)

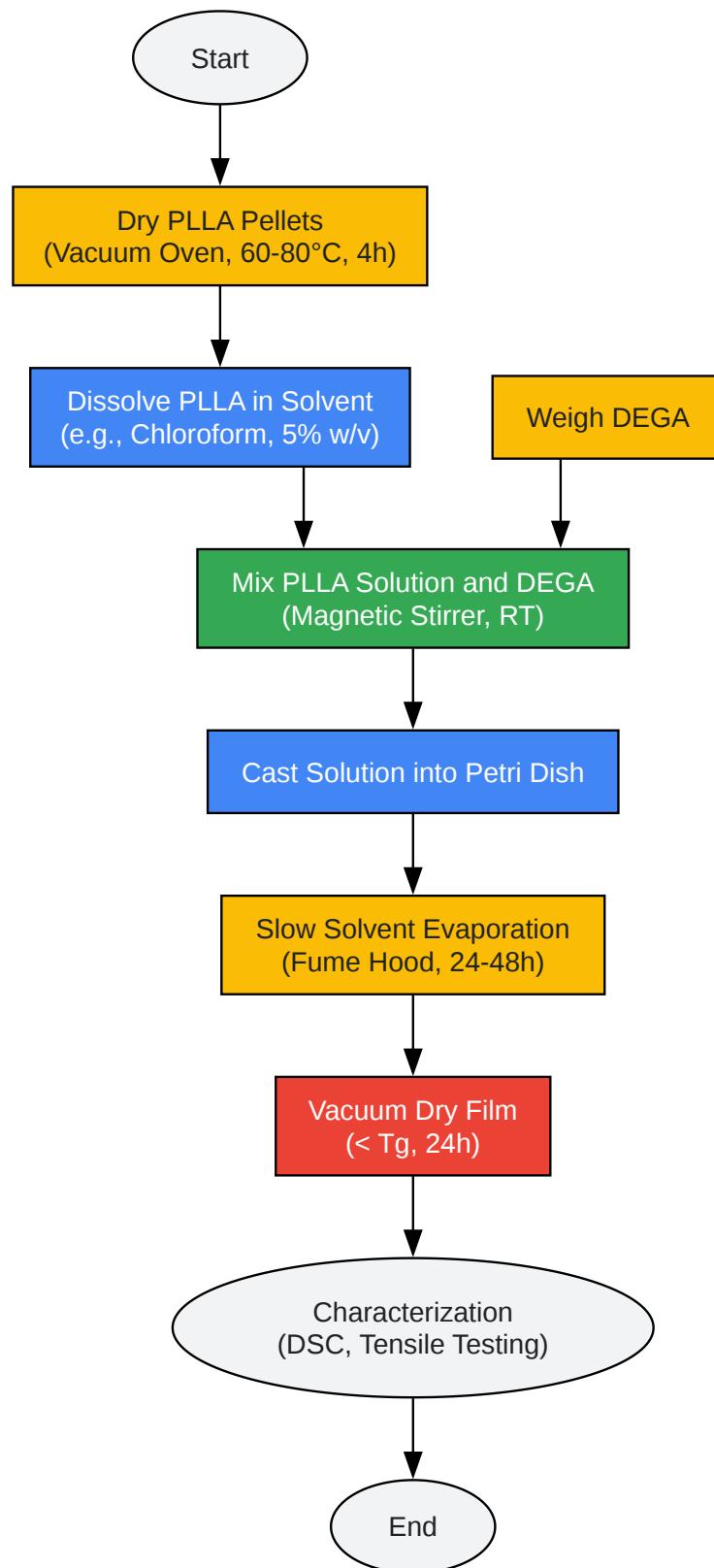
This protocol outlines the procedure for determining the thermal properties of the prepared PLLA/DEGA blends.

Equipment:

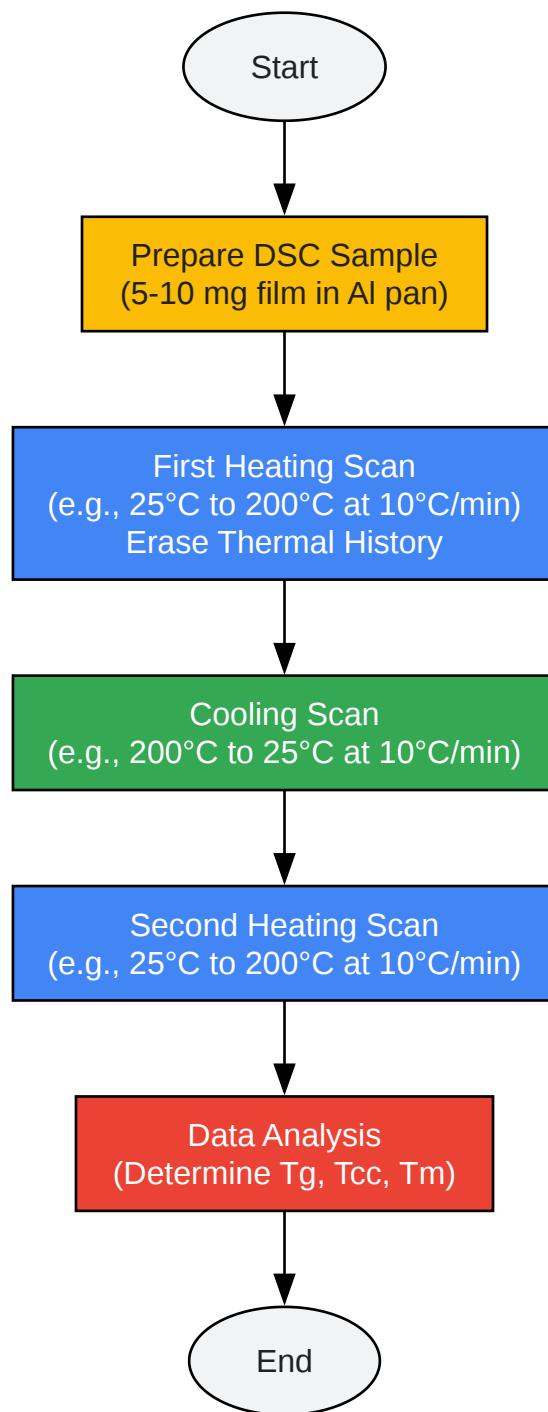
- Differential Scanning Calorimeter (DSC)
- Aluminum DSC pans and lids
- Microbalance

Procedure:

- Sample Preparation:
 - Cut a small sample (5-10 mg) from the center of the prepared film.
 - Accurately weigh the sample using a microbalance and place it in an aluminum DSC pan.
 - Seal the pan with a lid. Prepare an empty sealed pan to be used as a reference.


- DSC Analysis:

- Place the sample and reference pans into the DSC cell.
- First Heating Scan: Heat the sample from room temperature (e.g., 25°C) to a temperature above the melting point of PLLA (e.g., 200°C) at a constant heating rate (e.g., 10°C/min). This scan is used to erase the thermal history of the sample.
- Cooling Scan: Cool the sample from 200°C back to room temperature at a controlled cooling rate (e.g., 10°C/min).
- Second Heating Scan: Heat the sample again from room temperature to 200°C at the same heating rate (10°C/min). The data from this second heating scan is typically used for analysis to ensure a consistent thermal history.


- Data Analysis:

- Determine the glass transition temperature (Tg) from the midpoint of the step transition in the heat flow curve of the second heating scan.
- Identify the cold crystallization temperature (Tcc) as the peak of the exothermic transition above the Tg.
- Identify the melting temperature (Tm) as the peak of the endothermic transition.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for preparing PLLA/DEGA blends via solvent casting.

[Click to download full resolution via product page](#)

Caption: Workflow for the thermal analysis of PLLA/DEGA blends using DSC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Reducing the glass transition temperature of PLLA with diethylene glycol adipate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329770#reducing-the-glass-transition-temperature-of-plla-with-diethylene-glycol-adipate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com